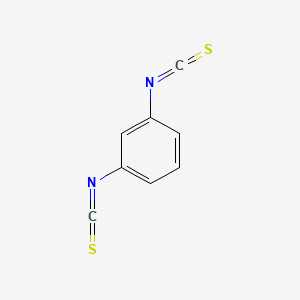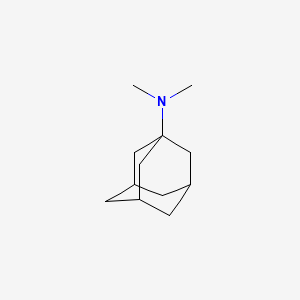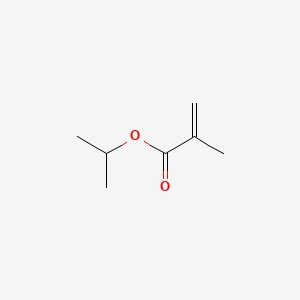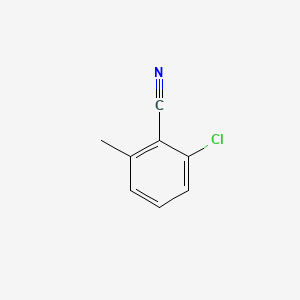
2-(Methylsulphonyl)propane
Übersicht
Beschreibung
2-(Methylsulphonyl)propane, also known as 2-MSP, is an organic compound used as a reagent in chemical synthesis. It is a colorless liquid with a boiling point of 97.3°C and a melting point of -45°C. It has a low vapor pressure and is slightly soluble in water. 2-MSP is used in a variety of synthesis methods, and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Enzyme System Research
2-(Methylsulphonyl)propane analogues, specifically 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, have been studied for their role in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This enzyme system is crucial in methane biosynthesis. For instance, the replacement of the methyl group with an ethyl group in these analogues facilitated ethane formation, although propyl-coenzyme M did not convert to propane. This research highlights the specificity of substrate interaction in enzyme systems and the potential to study alternate pathways of gas formation (Gunsalus, Romesser, & Wolfe, 1978).
Catalysis and Oxidation Processes
The compound has been used in research focusing on the oxidation of propane and the effect of catalysts. For example, a study investigated the effects of platinum concentration, support material, and catalyst sulfation on propane oxidation activity. This research has implications for industrial processes, particularly in the development of more efficient and environmentally friendly catalytic systems (Hubbard, Otto, Gandhi, & Ng, 1993).
Peptide Synthesis
In peptide synthesis, modifications of 2-(methylsulphonyl)propane have produced new amino-protective groups. These groups are labile in alkaline media and are beneficial for synthesizing peptides with specific properties. This research contributes to the field of biochemistry and molecular biology, where peptide synthesis is a critical tool (Verhart & Tesser, 2010).
Eigenschaften
IUPAC Name |
2-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYQAQIXXAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197548 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulphonyl)propane | |
CAS RN |
4853-74-1 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















